molecular formula C13H20ClNO B1664796 Valerophenone, 2-ethylamino-, hydrochloride CAS No. 18268-16-1

Valerophenone, 2-ethylamino-, hydrochloride

Cat. No. B1664796
CAS RN: 18268-16-1
M. Wt: 241.76 g/mol
InChI Key: QQAHEGDXEXIQPR-UHFFFAOYSA-N
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Description

Valerophenone, 2-ethylamino-, hydrochloride is a synthetic cathinone . Synthetic cathinones are psychoactive compounds commonly used as recreational drugs . It is an analog to ethcathinone, differing by having propyl rather than methyl at the α position .


Synthesis Analysis

The synthesis of synthetic cathinones, including Valerophenone, 2-ethylamino-, hydrochloride, involves the acylation of benzene using valeryl chloride . Another method involves the reaction of 2-bromo-valerophenone in THF with 2-pyrrolidinone in a 15% sodium methoxide methanol solution .


Molecular Structure Analysis

The molecular formula of Valerophenone, 2-ethylamino-, hydrochloride is C13H20ClNO. It is a substituted cathinone, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .


Physical And Chemical Properties Analysis

Valerophenone, 2-ethylamino-, hydrochloride is a colorless liquid that is soluble in organic solvents . Its molecular weight is 241.76 g/mol.

Scientific Research Applications

  • Forensic Science

    • Valerophenone is used in the identification and analysis of synthetic cathinones in seized materials . Synthetic cathinones are a large family of amphetamine analogues, commonly referred to as ‘bath salts’.
    • The methods of application include various analytical techniques such as Raman spectroscopy, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
    • The outcomes of these analyses help in the identification of the synthetic cathinones, which is crucial in forensic investigations .
  • Chemical Synthesis

    • Valerophenone serves as a vital precursor in the synthesis of α-PVP, a stimulant drug .
    • The synthesis involves various chemical reactions, and the specific methods and parameters would depend on the desired end product .
    • The result of this application is the production of α-PVP, which has stimulant effects .
  • Pharmacology

    • Valerophenone is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor .
    • Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .
    • Studies have established Valerophenone’s efficacy as an inhibitor of human recombinant histamine H1 receptors, particularly at concentrations below 10 μM .
  • Organic Chemistry

    • Bromovalerophenone, a derivative of Valerophenone, is used in organic chemistry as a versatile compound that enables the synthesis of diverse molecules .
    • The transformation of bromovalerophenone into α-PVP, another derivative of valerophenone, can be achieved with the application of suitable reaction conditions and reagents .
    • The result of this application is the production of α-PVP, which has stimulant effects .
  • Inhibitor of Polymerase Chain Reactions (PCR)

    • Valerophenone demonstrates remarkable inhibitory effects on polymerase chain reactions (PCR), chemiluminescent reactions, and analytical methods employing constant pressure .
    • It hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .
    • The outcomes of these analyses help in the identification of the synthetic cathinones, which is crucial in forensic investigations .
  • Enzyme Inhibition

    • Valerophenone acts as an inhibitor of the enzyme carbonyl reductase .
    • The specific methods and parameters would depend on the desired end product .
    • The result of this application is the inhibition of the enzyme carbonyl reductase .

properties

IUPAC Name

2-(ethylamino)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZMBSFAGAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939605
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valerophenone, 2-ethylamino-, hydrochloride

CAS RN

18268-16-1
Record name alpha-Ethylaminopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ETHYLAMINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUH35147A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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